molecular formula C21H19N3O6 B7696677 6-METHOXY-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL

6-METHOXY-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL

Cat. No.: B7696677
M. Wt: 409.4 g/mol
InChI Key: ZDVLINPLDXBUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL is a complex organic compound featuring a quinoline core substituted with methoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL typically involves multi-step organic reactions. The process begins with the preparation of the 3,4,5-trimethoxyphenyl derivative, which is then subjected to cyclization reactions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

Scientific Research Applications

6-METHOXY-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHOXY-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and modulate signaling pathways by affecting receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHOXY-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL is unique due to its combination of the quinoline, oxadiazole, and trimethoxyphenyl moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a wide range of activities .

Properties

IUPAC Name

6-methoxy-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-26-13-5-6-15-11(7-13)8-14(20(25)22-15)19-23-21(30-24-19)12-9-16(27-2)18(29-4)17(10-12)28-3/h5-10H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLINPLDXBUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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